2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide
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Description
2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C21H16BrN3O2S3 and its molecular weight is 518.46. The purity is usually 95%.
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Biological Activity
The compound 2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide is a synthetic derivative notable for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C21H16BrN3O3S2
- Molar Mass : 502.40404 g/mol
- CAS Number : 379237-32-8
The structure includes a thieno[3,2-d]pyrimidine core, which is known for various pharmacological activities. The presence of bromine and methylthio groups may enhance its biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar thieno[3,2-d]pyrimidine structures exhibit significant antimicrobial properties. For instance, a study on related derivatives showed effectiveness against various bacterial strains, suggesting that the compound may also possess similar activity due to structural similarities .
Antiviral Potential
The thieno[3,2-d]pyrimidine derivatives have been investigated for their antiviral properties. Compounds in this class have shown efficacy against herpesviruses, including HSV-1 and HSV-2. The mechanism often involves inhibition of viral replication processes . Given this context, the compound may warrant further investigation for its antiviral potential.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Thieno[3,2-d]pyrimidines are known to interact with various enzymes involved in cellular metabolism and signaling pathways. For example, they can inhibit transglutaminase activity, which plays a role in protein cross-linking and cellular signaling . This inhibition could lead to therapeutic applications in diseases where such pathways are dysregulated.
Study on Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated several thieno[3,2-d]pyrimidine derivatives for their antimicrobial properties. The results indicated that modifications to the thieno ring significantly affected activity against Gram-positive and Gram-negative bacteria. The specific compound under discussion was not included but is hypothesized to exhibit similar effects based on its structural characteristics .
Antiviral Activity Research
In another investigation focused on antiviral agents derived from thieno[3,2-d]pyrimidines, compounds were tested against a panel of viruses including the herpes simplex virus. The results demonstrated that certain derivatives inhibited viral replication effectively at low concentrations. This suggests that the compound may contribute to antiviral strategies .
Data Summary Table
Property | Details |
---|---|
Molecular Formula | C21H16BrN3O3S2 |
Molar Mass | 502.40404 g/mol |
CAS Number | 379237-32-8 |
Antimicrobial Activity | Effective against various bacteria |
Antiviral Potential | Inhibits replication of HSV |
Enzyme Inhibition | Possible transglutaminase inhibitor |
Properties
IUPAC Name |
2-[3-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN3O2S3/c1-28-16-4-2-3-14(11-16)23-18(26)12-30-21-24-17-9-10-29-19(17)20(27)25(21)15-7-5-13(22)6-8-15/h2-11H,12H2,1H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PETVEGMVTHINKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Br)SC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN3O2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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